3-(4-甲氧基苯基)丙烯酰氯

描述

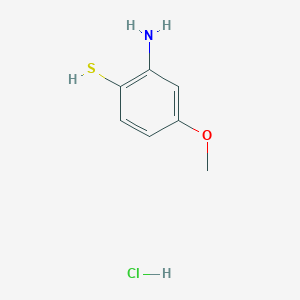

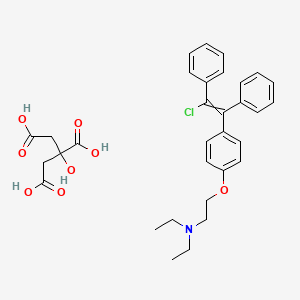

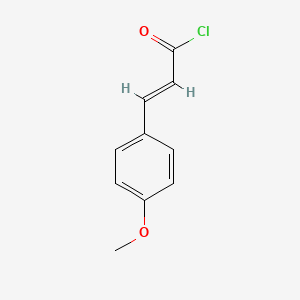

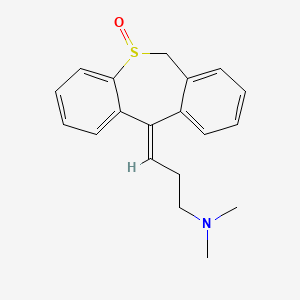

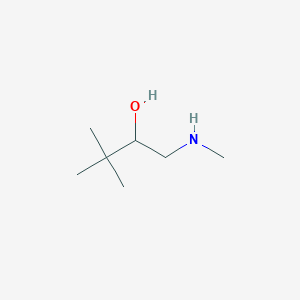

3-(4-Methoxyphenyl)acryloyl chloride is a derivative of acrylic acid and is widely used as a reactive monomer in the synthesis of various polymers . It has the molecular formula C10H9ClO2 .

Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)acryloyl chloride involves the reaction of chalcone compounds with methacryloylchloride . The chalcone compounds are synthesized first, and then the monomers are synthesized by the reaction of chalcone compounds with methacryloylchloride .Molecular Structure Analysis

The molecular formula of 3-(4-Methoxyphenyl)acryloyl chloride is C10H9ClO2 . Its average mass is 196.630 Da and its monoisotopic mass is 196.029114 Da .Chemical Reactions Analysis

3-(4-Methoxyphenyl)acryloyl chloride is a versatile compound that reacts with various substances. For instance, it reacts violently with water, producing Acrylic acid . It also reacts with Sodium salts of Carboxylic acids forming Anhydrides .Physical and Chemical Properties Analysis

3-(4-Methoxyphenyl)acryloyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 317.2±17.0 °C at 760 mmHg, and a flash point of 117.9±21.4 °C . It also has a molar refractivity of 53.7±0.3 cm3 .科学研究应用

抗菌应用

3-(4-甲氧基苯基)丙烯酰氯衍生物因其抗菌性能而被探索。例如,姜黄素丙烯酸低聚物的抗菌非织造纳米纤维的合成,源自姜黄素与丙烯酰氯的反应,由于其抗菌和高度多孔的性质,在组织再生伤口敷料材料中显示出潜力 (Killi, Paul, & Gundloori, 2015)。

药物合成和修饰

该化合物已用于合成 6-羟基-3,4-二氢-2(1H)-喹啉酮,展示了其在促进复杂有机反应中的作用,并可能导致新药的开发 (Jia-chen, 2014)。

天然产物衍生物的合成

它还用于合成天然产物衍生物,例如从 d-(−)-奎宁酸中有效合成 3-、4-和 5-O-阿魏酸,证明了该化合物在创建具有潜在健康益处的复杂分子的效用 (Dokli, Navarini, & Hameršak, 2013)。

高分子科学

在高分子科学中,3-(4-甲氧基苯基)丙烯酰氯用于聚合物的合成和改性。例如,它已被用于开发用于聚合物水凝胶的新型交联剂和单体,这对于药物释放系统至关重要 (Arun & Reddy, 2005)。此外,它还有助于材料科学领域,例如增强多壁碳纳米管的表面,以提高纳米复合材料的机械性能 (Wang 等,2008)。

缓蚀

对新型丙烯酰胺衍生物的开发的研究,包括由 3-(4-甲氧基苯基)丙烯酰氯合成的衍生物,已显示出在工业应用中用作缓蚀剂的潜力,证明了该化学品在生物医学和聚合物应用之外的多功能性 (Abu-Rayyan 等,2022)。

作用机制

Target of Action

The primary target of 3-(4-Methoxyphenyl)acryloyl chloride is the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development. It also plays a significant role in breast cancer progression .

Mode of Action

3-(4-Methoxyphenyl)acryloyl chloride interacts with ERα, leading to changes in the receptor’s activity . The compound exhibits a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug in breast cancer treatment . This suggests that 3-(4-Methoxyphenyl)acryloyl chloride may have a stronger binding affinity for ERα than tamoxifen .

Biochemical Pathways

The interaction of 3-(4-Methoxyphenyl)acryloyl chloride with ERα affects the downstream signaling pathways associated with this receptor . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ERα, the compound can potentially disrupt these pathways, leading to the suppression of breast cancer cell growth .

Pharmacokinetics

Its molecular weight (19663 Da) and LogP value (3.13) suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 3-(4-Methoxyphenyl)acryloyl chloride’s action primarily involve cytotoxic activity against breast cancer cells . By inhibiting ERα, the compound can potentially suppress the growth of breast cancer cells .

安全和危害

未来方向

3-(4-Methoxyphenyl)acryloyl chloride has gained significant attention in recent decades for its broad applications in diverse scientific fields. It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

属性

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOJOQBYEAVATL-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42996-84-9 | |

| Record name | trans-4-Methoxycinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3425517.png)